molecular formula C36H45N7O5 B13433352 ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B13433352
M. Wt: 655.8 g/mol
InChI Key: HEJZABCHPVKGHZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Classification

The IUPAC name of this compound reflects its intricate architecture, which integrates a benzimidazole core, pyridine linkage, and multiple functionalized substituents. The parent structure is 1H-benzimidazole , a bicyclic system comprising fused benzene and imidazole rings. Substitutents are prioritized and numbered according to IUPAC guidelines:

  • 1-Methyl group : A methyl substituent at position 1 of the benzimidazole ring.
  • 2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl] : At position 2, a methylene bridge (-CH2-) connects the benzimidazole to an aniline derivative. The aniline’s para position hosts a (Z)-N'-octoxycarbonylcarbamimidoyl group, comprising:
    • A carbamimidoyl moiety (-C(=NH)NH2) modified by an octoxycarbonyl group (-O-CO-O-(CH2)7CH3).
    • The (Z)-configuration denotes the spatial arrangement of substituents around the C=N bond.
  • 5-Carbonyl group : A ketone (-C=O) at position 5 of the benzimidazole, linked to a pyridin-2-ylamino-propanoate ester.
  • Pyridin-2-ylamino-propanoate ester : A pyridine ring (position 2) connected via an amino group to a propanoate ethyl ester (-O-CO-OCH2CH3).

Table 1: Substituent Classification and Locants

Position Substituent Functional Group Type
1 Methyl Alkyl
2 [[4-[(Z)-N'-octoxy...]methyl] Arylcarbamimidoyl, ether, ester
5 Carbonyl Ketone
Sidechain Pyridin-2-ylamino-propanoate Amine, ester

The systematic name adheres to IUPAC priority rules, with the benzimidazole core dictating the base structure.

Stereochemical Analysis of the (Z)-Configuration in the Carbamimidoyl Moiety

The (Z)-configuration in the carbamimidoyl group arises from the relative positions of the octoxycarbonyl and imino (-NH2) groups across the C=N double bond. In the (Z)-isomer, these groups reside on the same side of the double bond, as opposed to the (E)-isomer, where they occupy opposite sides. This spatial arrangement influences molecular geometry, dipole interactions, and potential biological activity.

The SMILES notation provided in PubChem (CCCCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)...)\N) explicitly denotes the (Z)-configuration using the "/" and "\" symbols to specify double-bond geometry. This configuration may enhance intramolecular hydrogen bonding between the carbamimidoyl’s NH2 and adjacent carbonyl oxygen, stabilizing the molecule’s conformation.

Table 2: (Z) vs. (E) Configuration Comparison

Feature (Z)-Configuration (E)-Configuration
Group Orientation Same side of C=N bond Opposite sides of C=N bond
Dipole Moment Higher due to proximity Lower
Hydrogen Bond Potential Stabilized via NH2...O=C Less stabilized

Comparative Structural Analysis with Related Benzimidazole-Carbamimidoyl Derivatives

Structurally analogous compounds, such as methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (PubChem CID 18412359), share the benzimidazole-carbamimidoyl framework but differ in alkyl chain length and ester groups. Key comparisons include:

  • Alkoxy Chain Variation :

    • The target compound features an octoxy (C8H17O) chain, whereas CID 18412359 has a hexoxy (C6H13O) group.
    • Longer alkyl chains (e.g., octoxy) may increase lipophilicity, affecting solubility and membrane permeability.
  • Ester Group Differences :

    • Ethyl propanoate vs. methyl propanoate alters steric and electronic profiles. Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance.

Table 3: Structural Comparison of Benzimidazole Derivatives

Feature Target Compound CID 18412359
Molecular Formula C36H45N7O5 C33H39N7O5
Molecular Weight 655.8 g/mol 613.7 g/mol
Alkoxy Chain Octoxy (C8H17O) Hexoxy (C6H13O)
Ester Group Ethyl propanoate Methyl propanoate
Carbamimidoyl Configuration (Z) (Z)

These structural nuances highlight how minor modifications impact physicochemical properties while preserving the core pharmacophore.

Properties

Molecular Formula

C36H45N7O5

Molecular Weight

655.8 g/mol

IUPAC Name

ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChI Key

HEJZABCHPVKGHZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N

Canonical SMILES

CCCCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation in related compounds like dabigatran etexilate .

Reaction Conditions Products Catalysts/Reagents
Acidic (e.g., HCl, H₂SO₄)Carboxylic acid + ethanolH₃O⁺, heat
Basic (e.g., NaOH, KOH)Carboxylate salt + ethanolOH⁻, aqueous medium

Benzimidazole Core Reactivity

The benzimidazole ring participates in electrophilic substitution and coordination reactions. The methyl group at position 1 and the anilino-methyl substituent at position 2 influence regioselectivity.

Key Reactions:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the benzimidazole nitrogen.

  • Coordination Chemistry : The pyridinyl nitrogen and benzimidazole NH may act as ligands for transition metals (e.g., Pd, Pt) .

Octoxycarbonylcarbamimidoyl Group

The carbamimidoyl group (-C(=NH)NH₂) exhibits amidine-like behavior, enabling:

  • Protonation/Deprotonation : Functions as a strong base (pKa ~11–12), forming stable salts with acids.

  • Nucleophilic Attack : Reacts with electrophiles (e.g., aldehydes, ketones) to form imine derivatives.

Reaction Type Reagents Products
Schiff Base FormationRCHO (aldehyde)Imine-linked derivatives
Salt FormationHCl, H₂SO₄Ammonium salts

Pyridinyl Amino Group

The pyridin-2-ylamino moiety engages in:

  • Acid-Base Reactions : The pyridine nitrogen (pKa ~1–3) can protonate in strongly acidic conditions.

  • Electrophilic Aromatic Substitution : Directed by the amino group, enabling nitration or sulfonation at specific positions.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with structurally related anticoagulants and benzimidazole derivatives:

Compound Key Functional Groups Reactivity Differences
Dabigatran Etexilate Ethyl ester, benzimidazoleFaster ester hydrolysis due to simpler substituents
Ponatinib HydrochloridePyridine, trifluoromethylEnhanced electrophilic substitution

Stability Under Physiological Conditions

In aqueous environments (pH 7.4, 37°C), the compound undergoes gradual ester hydrolysis (t₁/₂ ~12–24 hours), releasing the active carboxylic acid. This parallels the metabolic activation pathway of dabigatran etexilate .

Synthetic Modifications

Derivatization strategies to enhance bioavailability or target specificity include:

  • Ester-to-Amide Conversion : Replacing the ethyl ester with a tertiary amide to improve metabolic stability.

  • Carbamimidoyl Functionalization : Introducing aryl or alkyl groups via reductive amination.

Scientific Research Applications

Ethyl 3-[[1-methyl-2-[[4-[(Z)-N’-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Key Substituents Pharmacological Target Reference ID
Ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate C₃₄H₄₃N₇O₅ Octoxycarbonylcarbamimidoyl Thrombin (putative)
Dabigatran etexilate C₃₄H₄₁N₇O₅ Hexyloxycarbonylcarbamimidoyl Thrombin inhibitor
Ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-(2-pyridyl)amino]propanoate C₂₇H₂₆N₆O₃ Cyanoanilino Unknown (research compound)
Methyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate C₃₃H₃₉N₇O₅ Hexyloxycarbonylcarbamimidoyl, methyl ester Thrombin (analog)

Pharmacological and Physicochemical Properties

Property Target Compound Dabigatran Etexilate Cyanoanilino Analog (C₂₇H₂₆N₆O₃) Methyl Ester Analog (C₃₃H₃₉N₇O₅)
Solubility (aq.) Low (lipophilic octyl chain) Moderate (hexyl chain) Moderate (cyano group) Low (methyl ester)
Bioavailability Unknown (research stage) 6–7% (oral) Not reported Not reported
Crystallinity Polymorphs likely (see ) Tetrahydrate form Uncharacterized Uncharacterized
Synthetic Yield Not reported 33.75% (optimized route) 18% (generic benzimidazole synthesis) Not reported

Key Findings from Research

In thrombin inhibitors, longer alkyl chains (e.g., octyl) may improve binding to hydrophobic pockets but could compromise metabolic stability .

Ester Group Modifications :

  • Replacement of the ethyl ester (target compound) with a methyl ester () reduces steric hindrance but may alter hydrolysis rates in vivo, affecting prodrug activation .

Polymorphism and Stability :

  • Analogs like dabigatran etexilate form stable tetrahydrate crystals, which enhance shelf-life . The target compound’s polymorphs (if any) remain unstudied but could impact formulation .

Synthetic Challenges :

  • The target compound’s synthesis likely follows routes similar to dabigatran etexilate (), involving sequential amidation, cyclization, and carbamimidoylation. However, the octoxy group introduces additional purification challenges due to higher hydrophobicity .

Biological Activity

Ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C34H41N7O4C_{34}H_{41}N_{7}O_{4}. Its structure includes multiple functional groups, which may contribute to its biological activity.

  • Target Interaction : The compound exhibits interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease states.

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives of benzimidazole and pyridine have been shown to possess significant antibacterial and antifungal properties .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Many benzimidazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of structurally related compounds against various pathogens. Results demonstrated that compounds with similar functional groups exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. The findings indicated that certain derivatives significantly reduced cell viability, suggesting the potential use of such compounds in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzimidazole derivativesSignificant antibacterial activity
AnticancerPyridine analogsInduction of apoptosis in cancer cells
Enzyme InhibitionSimilar structural analogsInhibition of key metabolic enzymes

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions with careful control of solvents, catalysts, and temperature. For example:

  • Step 1: Condensation of intermediates (e.g., benzimidazole derivatives) under reflux using ethanol or DMF as solvents .
  • Step 2: Catalytic coupling reactions with Pd(PPh₃)₄ or K₃PO₄ to introduce aryl groups .
  • Step 3: Final esterification or amidoxime formation under controlled pH (e.g., ammonium acetate buffer at pH 6.5) .
    Key parameters include solvent polarity (DMF enhances reactivity), catalyst loading (1–5 mol%), and reaction time (12–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, NH stretches in carbamimidoyl groups) .
  • NMR (¹H/¹³C): Confirms regiochemistry and substitution patterns (e.g., benzimidazole protons at δ 7.2–8.5 ppm, pyridyl CH at δ 8.0–8.3 ppm) .
  • Elemental Analysis: Validates purity by matching calculated vs. experimental C/H/N/O percentages (tolerances <0.4%) .

Q. What purification methods are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) to separate polar byproducts .
  • Recrystallization: Ethanol/water mixtures (70:30) improve crystal purity, monitored by TLC (Rf 0.3–0.5) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

Methodological Answer:

  • Quantum Chemical Calculations: Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable pathways .
  • Machine Learning (ML): Train models on existing reaction datasets to optimize solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Feedback Loops: Integrate experimental data (e.g., yields, byproducts) into simulations to refine reaction parameters iteratively .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Controlled Replicates: Repeat reactions under identical conditions (e.g., solvent purity, inert atmosphere) to isolate variables causing discrepancies .
  • Byproduct Analysis: Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed esters, dimerization artifacts) and adjust protecting groups or reaction times .

Q. How do solvent polarity and catalyst choice influence reaction kinetics?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating benzimidazole formation .
  • Catalyst Screening: Test Pd-based vs. Cu-based catalysts for Suzuki couplings; Pd(PPh₃)₄ improves regioselectivity in arylations but may require higher temperatures .

Q. How can AI-driven simulations predict side reactions or optimize parameters?

Methodological Answer:

  • COMSOL Multiphysics Integration: Model heat/mass transfer in reactors to prevent hotspots causing decomposition .
  • Autonomous Labs: Implement AI-controlled systems for real-time adjustments (e.g., pH, temperature) during synthesis, validated by inline spectroscopy .

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